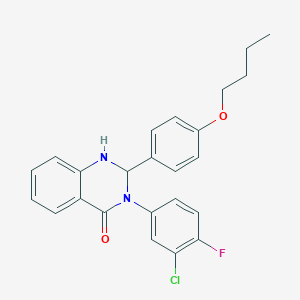![molecular formula C25H22Br2N2O5S B388751 ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388751.png)
ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromobenzylidene)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and thiazolopyrimidine precursors. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques like recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like HPLC or NMR to verify the compound’s purity and structure.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromobenzylidene)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of bromine atoms to hydrogen using reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.
Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings.
Uniqueness
Ethyl 2-(3-bromobenzylidene)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H22Br2N2O5S |
|---|---|
Peso molecular |
622.3g/mol |
Nombre IUPAC |
ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[(3-bromophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22Br2N2O5S/c1-5-34-24(31)21-13(2)28-25-29(22(21)16-11-18(32-3)19(33-4)12-17(16)27)23(30)20(35-25)10-14-7-6-8-15(26)9-14/h6-12,22H,5H2,1-4H3/b20-10- |
Clave InChI |
BDSMUNCCTZFTKO-JMIUGGIZSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388668.png)

![5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B388672.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388676.png)
![2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B388678.png)

![5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B388680.png)

![5-(3-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B388686.png)
![3-Cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388688.png)
![(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B388689.png)


![2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388692.png)
